molecular formula C17H24N2O2S B2464221 [4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone CAS No. 2415510-70-0

[4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone

Cat. No. B2464221
CAS RN: 2415510-70-0
M. Wt: 320.45
InChI Key: DCIGEMASPGXJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone, also known as MTM-TMCM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development.

Scientific Research Applications

[4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has shown potential as a drug candidate due to its ability to inhibit the activity of certain enzymes and proteins. It has been studied for its potential use in treating cancer, Alzheimer's disease, and HIV. In addition, [4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has also been studied for its antibacterial and antifungal properties.

Mechanism of Action

[4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone inhibits the activity of certain enzymes and proteins by binding to their active sites. This binding prevents the enzymes and proteins from carrying out their normal functions, leading to a decrease in their activity.
Biochemical and Physiological Effects
Studies have shown that [4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, [4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been shown to have anti-inflammatory effects and can reduce the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of [4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone is its ability to selectively inhibit the activity of certain enzymes and proteins, making it a useful tool for studying their functions. However, one limitation is its potential toxicity and side effects, which can make it difficult to use in certain experiments.

Future Directions

Future research on [4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone could focus on its potential use in combination with other drugs for treating cancer and other diseases. In addition, further studies could investigate its mechanism of action and potential side effects in more detail. Other potential directions for research include exploring its use as an antibacterial or antifungal agent, as well as its potential use in drug delivery systems.

Synthesis Methods

[4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone can be synthesized using a one-pot reaction involving the reaction of 4-(4-methylbenzyl)morpholine with 1,4-bis(chloromethyl)benzene and thiomorpholine in the presence of a base. The resulting product can be purified through column chromatography to obtain pure [4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone.

properties

IUPAC Name

[4-[(4-methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-14-2-4-15(5-3-14)12-18-6-9-21-16(13-18)17(20)19-7-10-22-11-8-19/h2-5,16H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIGEMASPGXJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCOC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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